

# Molecular weight and formula of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

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## Compound of Interest

**Compound Name:** Ethyl 2-(4-bromo-2-nitrophenyl)acetate

**Cat. No.:** B1324325

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## An In-depth Technical Guide to Ethyl 2-(4-bromo-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in the synthesis of complex heterocyclic structures.

## Chemical Properties and Data

**Ethyl 2-(4-bromo-2-nitrophenyl)acetate** is a substituted phenylacetate derivative. Its structure incorporates a bromo and a nitro group on the phenyl ring, making it a versatile precursor for a variety of chemical transformations.

Property	Value	Citation(s)
Molecular Formula	$C_{10}H_{10}BrNO_4$	<a href="#">[1]</a>
Molecular Weight	288.09 g/mol	<a href="#">[1]</a>
Appearance	Solid	
Boiling Point	$345.2 \pm 27.0$ °C at 760 mmHg	<a href="#">[2]</a>
Density	$1.5 \pm 0.1$ g/cm <sup>3</sup>	<a href="#">[2]</a>
CAS Number	199328-35-3	

## Synthesis Protocol

The synthesis of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate** can be achieved through a multi-step process starting from 4-bromo-2-nitrochlorotoluene. The following protocol is adapted from a patented procedure for the synthesis of the corresponding carboxylic acid, followed by an esterification step.[\[3\]](#)

### Step 1: Synthesis of 4-bromo-2-nitrophenylacetic acid[\[3\]](#)

This step involves the reaction of 4-bromo-2-nitrochlorotoluene with a strong base to form a benzylsodium intermediate, which is then carboxylated.

- Materials:
  - 4-bromo-2-nitrochlorotoluene
  - Sodium metal
  - Anhydrous tetrahydrofuran (THF)
  - Carbon dioxide (gas or dry ice)
  - Hydrochloric acid (1M)
  - Diethyl ether

- Anhydrous magnesium sulfate
- Procedure:
  - In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas inlet, add 50 mL of anhydrous THF and 5.4 g of sodium metal.
  - Slowly add a solution of 25.1 g of 4-bromo-2-nitrochlorotoluene in THF dropwise to the flask, maintaining the reaction temperature at 20°C.
  - After the addition is complete, continue stirring at 30°C for 30 minutes to ensure the formation of the 4-bromo-2-nitrotolylsodium.
  - Gradually heat the reaction mixture to 100°C and stir for 5 hours to facilitate the rearrangement to 4-bromo-2-nitrobenzylsodium.
  - Cool the reaction mixture to room temperature and bubble carbon dioxide gas through the solution (or add crushed dry ice) for 3 hours while maintaining the temperature at 25°C. This reaction forms the sodium salt of 4-bromo-2-nitrophenylacetic acid.
  - Quench the reaction by slowly adding methanol to deactivate any unreacted sodium.
  - Extract the aqueous layer with diethyl ether.
  - Acidify the aqueous layer with 1M hydrochloric acid.
  - Extract the acidified aqueous layer three times with diethyl ether.
  - Combine the ether extracts, wash with brine, and dry over anhydrous magnesium sulfate.
  - Remove the solvent under reduced pressure to yield 4-bromo-2-nitrophenylacetic acid.

### Step 2: Esterification to **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**

This is a standard Fischer esterification reaction.

- Materials:
  - 4-bromo-2-nitrophenylacetic acid (from Step 1)

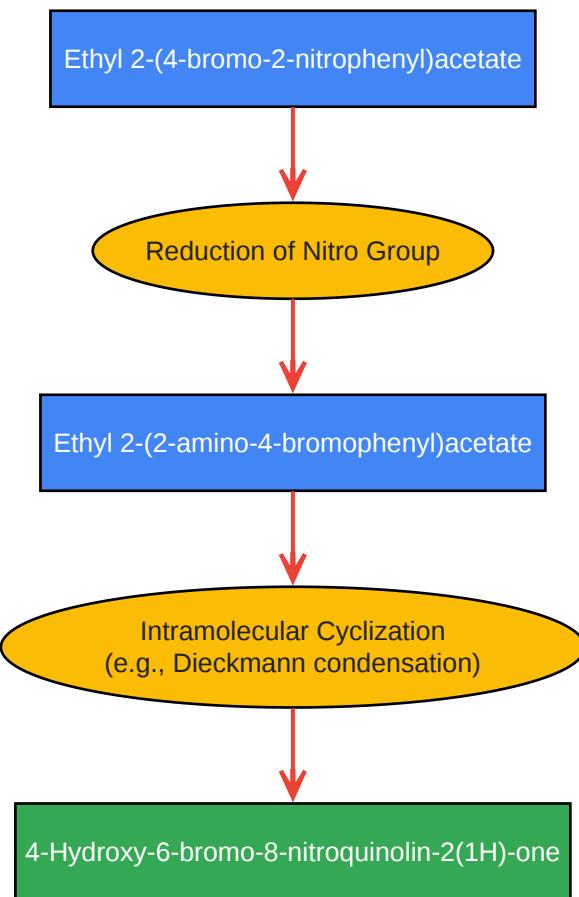
- Ethanol (absolute)
- Concentrated sulfuric acid (catalytic amount)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate
- Procedure:
  - Dissolve the 4-bromo-2-nitrophenylacetic acid in an excess of absolute ethanol in a round-bottom flask.
  - Add a catalytic amount of concentrated sulfuric acid.
  - Reflux the mixture for 4-6 hours.
  - Cool the reaction mixture and remove the excess ethanol under reduced pressure.
  - Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution until effervescence ceases.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
  - Remove the solvent under reduced pressure to obtain the crude **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**.
  - The product can be further purified by column chromatography on silica gel.

## Applications in Drug Development

**Ethyl 2-(4-bromo-2-nitrophenyl)acetate** is a valuable intermediate for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.<sup>[4]</sup> For instance, it can be a precursor for the synthesis of substituted quinolines, a class of compounds with a broad range of pharmaceutical applications.<sup>[5][6][7]</sup>

Proposed Synthetic Workflow: Synthesis of a Substituted Quinolone

The following diagram illustrates a hypothetical workflow for the synthesis of a 4-hydroxy-6-bromo-8-nitroquinolin-2(1H)-one from **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**. This pathway involves an intramolecular cyclization, a common strategy in heterocyclic synthesis.



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